molecular formula C6H5ClO3 B1357101 Methyl 5-chlorofuran-2-carboxylate CAS No. 58235-81-7

Methyl 5-chlorofuran-2-carboxylate

Cat. No. B1357101
CAS RN: 58235-81-7
M. Wt: 160.55 g/mol
InChI Key: WXVHAUZPVNUGSJ-UHFFFAOYSA-N
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Description

“Methyl 5-chlorofuran-2-carboxylate” is a chemical compound with the CAS Number: 58235-81-7 . Its molecular weight is 160.56 and its IUPAC name is methyl 5-chloro-2-furoate . It is a solid substance and is used for research and development .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chlorofuran-2-carboxylate” is represented by the linear formula: C6H5ClO3 . The InChI Code for this compound is 1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-chlorofuran-2-carboxylate” is a solid substance . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.04 and a water solubility Log S (ESOL) of -2.19 .

Scientific Research Applications

Application 1: Antibacterial Activity and Cytotoxicity Studies

  • Scientific Field: Microbiology and Cytotoxicity Studies .
  • Summary of the Application: Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a compound similar to Methyl 5-chlorofuran-2-carboxylate, was isolated from Streptomyces zerumbet W14 and evaluated for its cytotoxicity and antibacterial activities .
  • Methods of Application or Experimental Procedures: The isolation and structure elucidation of the bioactive compound were carried out using silica gel column chromatography and nuclear magnetic resonance. The cytotoxicity and antibacterial activities were reported .
  • Results or Outcomes: MFC showed high antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria, such as Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa. This compound showed bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage. It showed moderate cytotoxic activity on both normal cells, LLC-MK2 cells and L929 cells with IC50 values of >512.00 and 239.06 μg mL –1, respectively. The strongest cytotoxicity was observed in HeLa and HepG2 cells with IC50 values of 64.00 and 102.53 μg mL –1, respectively .

Application 2: Industrial Biotechnology

  • Scientific Field: Industrial Biotechnology .
  • Summary of the Application: Carboxyl Methyltransferases (CMTs), a subgroup of methyltransferases (MTs), are of increasing interest in industrial biotechnology to replace toxic alkylating agents . They methylate the hydroxyl oxygen of carboxylic acids . Methyl 5-chlorofuran-2-carboxylate could potentially be a substrate for these enzymes.
  • Methods of Application or Experimental Procedures: CMTs have been used to generate intermediates for biofuels, bio-plastics, and pharmaceuticals . These biocatalysts could also be integrated into cascades with other enzymes such as acyltransferases that function under aqueous conditions .
  • Results or Outcomes: The use of CMTs in industrial biotechnology shows promise for the formation of a wide range of structurally diverse methyl esters from the parent acids under aqueous conditions .

Safety And Hazards

“Methyl 5-chlorofuran-2-carboxylate” is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statement H302 . The precautionary statements for this compound are P264-P270-P301+P312-P330 .

Future Directions

“Methyl 5-chlorofuran-2-carboxylate” is a compound of interest in the field of research and development . Its potential applications and uses could be explored further in future studies.

properties

IUPAC Name

methyl 5-chlorofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVHAUZPVNUGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481917
Record name Methyl 5-chlorofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chlorofuran-2-carboxylate

CAS RN

58235-81-7
Record name Methyl 5-chloro-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58235-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chlorofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Chadwick, J Chambers, GD Meakins… - Journal of the Chemical …, 1973 - pubs.rsc.org
Convenient routes from readily available starting materials to furan- and thiophen-2-carboxylic acids with substituents (mainly halogen atoms) at various positions are described. A …
Number of citations: 7 pubs.rsc.org
L Chen, J Huo, J Zhang, JN Currano, H Guan… - Green Synthesis and …, 2023 - Elsevier
… Nonetheless, treatment of the trifurylmethyllithium with methyl 5-chlorofuran-2-carboxylate at low temperatures furnished modest amounts of the methyl ester-containing TAM. Hydrolysis …
Number of citations: 0 www.sciencedirect.com

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